![molecular formula C20H19N3O3S B2757672 Benzyl (2-oxo-2-(((2-(thiophen-2-yl)pyridin-4-yl)methyl)amino)ethyl)carbamate CAS No. 2034271-28-6](/img/structure/B2757672.png)
Benzyl (2-oxo-2-(((2-(thiophen-2-yl)pyridin-4-yl)methyl)amino)ethyl)carbamate
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Overview
Description
Molecular Structure Analysis
The compound likely has a complex 3D structure due to the presence of multiple rings. The exact structure would depend on the specific arrangement and orientation of these rings .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the carbamate group could potentially hydrolyze under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on the specific arrangement of its functional groups. For example, the presence of a carbamate group could make the compound polar and potentially soluble in water .Scientific Research Applications
Crystallography and Structural Analysis
The compound has been used in the synthesis and crystal structure analysis of 2- (2-oxo-2- (thiophen-2-yl)ethyl)-4H-chromen-4-one . The study provides valuable insights into the molecular structure, atomic coordinates, and displacement parameters .
Biological Potential of Indole Derivatives
Indole derivatives, which share a similar structure with the compound, have been found to possess various biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially exhibit similar biological activities.
Fragrance Industry
In the fragrance industry, 2-Oxo-2-phenylacetates, which share a similar structure with the compound, have been found to have a fixative effect on volatile substances with a volatility lower than 5000 µg L −1 . This suggests that the compound could potentially be used as a fixative in fine fragrances and perfumes .
Herbicidal Activity
The compound shares structural similarities with 3- (2-pyridyl)-benzothiazol-2-one, a promising lead scaffold for herbicides . This suggests that the compound could potentially be used in the development of new herbicides .
Mechanism of Action
Mode of Action
Compounds with similar structures have been shown to induce various nuclear features such as chromatin fragmentation and condensation . This suggests that the compound may interact with its targets to induce changes at the cellular level.
Biochemical Pathways
Compounds with similar structures have been associated with antimicrobial activities . This suggests that the compound may affect pathways related to microbial growth and survival.
Pharmacokinetics
Compounds with similar structures have been shown to exhibit good scavenging potential , suggesting that they may have favorable bioavailability.
Result of Action
Based on the observed nuclear changes , it can be inferred that the compound may have cytotoxic effects.
Action Environment
The presence of certain moieties in similar compounds has been shown to affect their antimicrobial activity , suggesting that the compound’s efficacy may be influenced by environmental factors.
Future Directions
properties
IUPAC Name |
benzyl N-[2-oxo-2-[(2-thiophen-2-ylpyridin-4-yl)methylamino]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c24-19(13-23-20(25)26-14-15-5-2-1-3-6-15)22-12-16-8-9-21-17(11-16)18-7-4-10-27-18/h1-11H,12-14H2,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQINORVDXFRTHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NCC2=CC(=NC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (2-oxo-2-(((2-(thiophen-2-yl)pyridin-4-yl)methyl)amino)ethyl)carbamate |
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